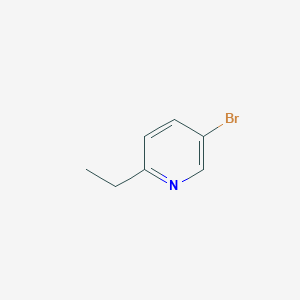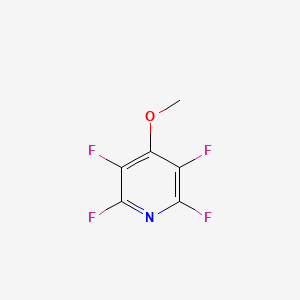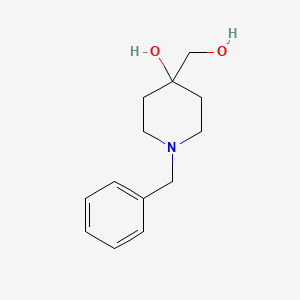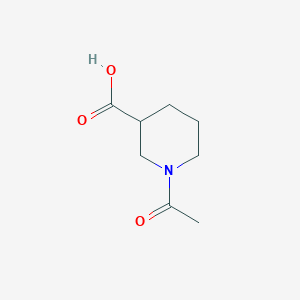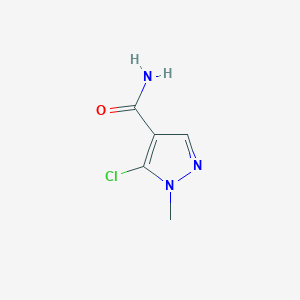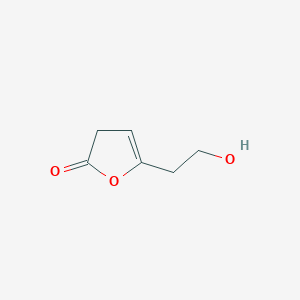
5-(2-Hydroxyethyl)furan-2(3H)-one
Descripción general
Descripción
“5-(2-Hydroxyethyl)furan-2(3H)-one” is also known as 5-(Hydroxymethyl)furfural (HMF) and 2,5-Bis(hydroxymethyl)furan (BHMF). It is a heterocyclic organic compound and a derivative of a broader class of compounds known as furans . It is produced from cellulose and has received attention as a biofeedstock . It is a white low-melting solid, although commercial samples can appear yellowish or tan .
Synthesis Analysis
The synthesis of 5-(2-Hydroxyethyl)furan-2(3H)-one involves the reduction of the formyl group of 5-hydroxymethylfurfural (HMF). HMF is the product of acid-catalyzed dehydration of fructose. The reduction is catalyzed by nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide, and sodium amalgam, under high temperatures and high hydrogen pressure .Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecular formula is C6H6O3 .Chemical Reactions Analysis
Efficient catalytic aerial oxidation of biomass-derived 5-hydroxymethyl-2-furfural (5-HMF) to the industrially important furan-2,5-dicarboxylic acid (FDCA) was achieved over bimetallic M0.90–Pd0.10 (M = Ni, Co or Cu) alloy nanoparticles supported on in situ prepared Mg (OH)2 nanoflakes .Physical And Chemical Properties Analysis
5-(2-Hydroxyethyl)furan-2(3H)-one is a white low-melting solid, although commercial samples can appear yellowish or tan . It is highly soluble in both water and organic solvents .Aplicaciones Científicas De Investigación
Bio-based Poly(ethylene furandicarboxylate) Production
“5-(2-Hydroxyethyl)furan-2(3H)-one” can be used in the production of bio-based poly(ethylene furandicarboxylate) (PEF). PEF is a bio-based alternative to terephthalic acid (TPA), and it’s synthesized from 2,5-Furandicarboxylic acid (2,5-FDCA) which can be obtained from the oxidation of 5-hydroxymethylfurfural (HMF) in the presence of complex biocatalyst or metallic catalyst .
High Yield Production of Furan Dicarboxylate Esters
A unique strategy has been reported for the formation of furan-2,5-dicarboxylic acid (FDCA) derived esters using (5-hydroxymethyl)furfural (HMF) cyclic hemiacetal with methanol and ethylene glycol in concentrated solutions. This strategy is used to improve the economics of producing bio-based polyester 2,5-furan dicarboxylic acid ethylene ester (PEF) .
Organocatalytic Upgrading of Furfural
“5-(2-Hydroxyethyl)furan-2(3H)-one” can also be used in the organocatalytic upgrading of furfural and 5-hydroxymethyl furfural to C10 and C12 furoins with quantitative yield .
Mecanismo De Acción
Target of Action
The primary target of 5-(2-Hydroxyethyl)furan-2(3H)-one is the synthesis of 2,5-Furandicarboxylic acid (2,5-FDCA), a bio-based alternative to terephthalic acid (TPA) . This compound plays a crucial role in the production of high-quality bio-based poly(ethylene furandicarboxylate) (PEF) .
Mode of Action
5-(2-Hydroxyethyl)furan-2(3H)-one interacts with its targets through a series of chemical reactions. The compound is synthesized from furan and acetic anhydride under mild conditions . The reaction generates acetic acid and iodoform, both of which are recyclable, and no other harmful by-products are detected .
Biochemical Pathways
The compound affects the biochemical pathway that leads to the synthesis of 2,5-FDCA. This process involves the oxidation of 5-hydroxymethylfurfural (HMF) in the presence of a complex biocatalyst or metallic catalyst . Another method involves the conversion of 2-furoic acid via the well-known Henkel Reaction .
Result of Action
The result of the action of 5-(2-Hydroxyethyl)furan-2(3H)-one is the production of high-quality PEF . This polymer has a high molecular weight and good appearance . It’s also used in the synthesis of various furan diesters, which are precursors for biomass-derived plastics .
Action Environment
The action of 5-(2-Hydroxyethyl)furan-2(3H)-one can be influenced by environmental factors. For instance, the basicity of the support is advantageous for efficient oxidation of 5-HMF, and it avoids the use of an external base additive . Moreover, the compound provides a cyclic lifecycle and has excellent chemical recyclability .
Direcciones Futuras
There is increasing interest in the upgrading of 5-(2-Hydroxyethyl)furan-2(3H)-one into higher energy-density intermediates for renewable chemicals, materials, and biofuels . The synthesized FDCA was employed for the synthesis of various furan diesters (bis (2-hydroxyethyl), dimethyl, diethyl, dipropyl and dibutyl furan-2,5-dicarboxylate) as precursors for biomass-derived plastics .
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)-3H-furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFWDKHAGLQDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470467 | |
| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)furan-2(3H)-one | |
CAS RN |
878007-08-0 | |
| Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

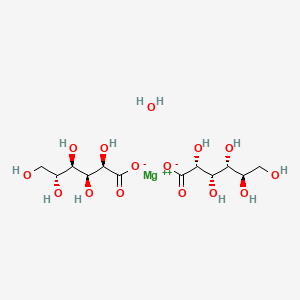
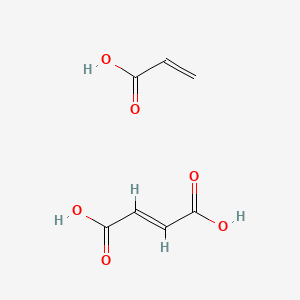
![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
